molecular formula C14H18N2O4S B2511783 N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide CAS No. 1795084-67-1

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide

Cat. No.: B2511783
CAS No.: 1795084-67-1
M. Wt: 310.37
InChI Key: MIUXSPLXLIBLQA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide (CAS 1795084-67-1) is a synthetic quinoline sulfonamide derivative with a molecular formula of C14H18N2O4S and a molecular weight of 310.37 g/mol . The quinoline-sulfonamide scaffold is recognized in medicinal chemistry research for its potential to interact with key biological targets. Compounds based on this structure have been investigated as modulators of metabolic enzymes such as pyruvate kinase M2 (PKM2), a key regulatory node in cancer cell glycolysis, and have shown potential in anticancer research by affecting cellular metabolic pathways and viability . Furthermore, structurally similar 8-hydroxyquinoline sulfonamides have demonstrated significant biological activities, including potency against cancer cell lines and antibiotic-resistant bacterial strains such as MRSA, by mechanisms that may involve influencing the expression of key regulatory proteins and genes . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-14(17,10-20-2)9-16-21(18,19)12-7-3-5-11-6-4-8-15-13(11)12/h3-8,16-17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXSPLXLIBLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the functionalization of the quinoline ring. One common approach is the sulfonation of quinoline to introduce the sulfonamide group, followed by the attachment of the hydroxy-methoxy-methylpropyl side chain through a series of substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield quinoline-8-sulfonamide ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide has been investigated for its anticancer properties. Research indicates that quinoline derivatives exhibit promising activity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies have shown that derivatives of quinoline-8-sulfonamide can induce cytotoxic effects in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells. For instance, one study reported that specific derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, indicating their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism behind the anticancer activity is believed to involve the modulation of cell cycle regulators and apoptosis-related proteins. Compounds have been shown to alter the expression of BCL-2 and BAX genes, which are crucial in regulating apoptosis .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens.

Research Insights:

  • Broad Spectrum Activity : Studies have highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The antibacterial efficacy was assessed through minimum inhibitory concentration (MIC) tests, showing significant activity at low concentrations .
  • Structure-Activity Relationship : The presence of specific functional groups in the quinoline structure has been linked to enhanced antibacterial properties. For example, modifications at the 8-position of the quinoline ring have been found to improve activity against Gram-positive bacteria .

Case Studies and Experimental Data

Several research studies have provided detailed insights into the applications of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated potent inhibition of cancer cell proliferation with IC50 values comparable to standard treatments.
Antibacterial ActivityEffective against MRSA with MIC values indicating strong antibacterial potential.
Mechanistic InsightsAltered gene expression related to apoptosis in treated cancer cells, supporting its role as a therapeutic agent.
Structural AnalysisInvestigated structure-activity relationships, emphasizing the importance of specific substitutions for enhanced biological activity.

Conclusion and Future Directions

The compound this compound exhibits promising applications in both anticancer and antibacterial domains. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Future studies should focus on:

  • In vivo evaluations to assess therapeutic efficacy and safety.
  • Exploration of combination therapies with existing drugs to enhance treatment outcomes.
  • Development of novel derivatives with improved potency and reduced side effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may participate in hydrogen bonding or other non-covalent interactions, while the sulfonamide group can form strong ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of quinoline-8-sulfonamides are heavily influenced by their substituents. Below is a comparison with key analogs from the evidence:

Compound Substituents Melting Point Solubility Key Biological Activity Evidence Source
N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide (12) Bromopropyl, trimethoxyphenyl 129–131°C Soluble in organic solvents Anticancer (tubulin inhibition)
N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) Pyridin-2-ylmethyl N/A High in DMF, low in water DNA/BSA binding, nuclease activity
N-(4-Chlorophenyl)quinoline-8-sulfonamide 4-Chlorophenyl N/A N/A Structural studies (hydrogen bonding)
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Piperazine-carbonyl, cyclopropylmethyl N/A Crystalline form optimized Pyruvate kinase activation

Key Observations :

  • Polar vs. Non-Polar Substituents: The bromopropyl and trimethoxyphenyl groups in Compound 12 enhance lipophilicity, favoring membrane penetration and tubulin inhibition . In contrast, the hydroxyl and methoxy groups in the target compound may improve aqueous solubility.
  • Hydrogen Bonding: The hydroxyl group in the target compound could mimic the hydrogen-bonding interactions observed in N-(4-chlorophenyl)quinoline-8-sulfonamide, which forms intramolecular N–H⋯N and intermolecular N–H⋯O bonds .
  • Crystalline vs. Amorphous Forms : Piperazine-containing derivatives (e.g., ) are optimized for stability and bioavailability via crystallization, a strategy that could apply to the target compound .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features:

  • A quinoline backbone that contributes to its biological activity.
  • A sulfonamide group which is known for its ability to interact with various biological targets.
  • Hydroxy and methoxy functional groups that enhance its reactivity and solubility.

This unique combination of functional groups allows the compound to engage in diverse interactions with enzymes and receptors, making it a candidate for drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonamide moiety can form strong ionic or covalent bonds with target proteins, while the hydroxy and methoxy groups may participate in hydrogen bonding. These interactions can modulate enzymatic activity or receptor functions, leading to various therapeutic effects.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
    • The compound demonstrated comparable efficacy to established chemotherapeutics like cisplatin, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • This compound has shown promising results against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting bacterial growth through interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTested Cell Lines/OrganismsObserved Effects
AnticancerC-32, MDA-MB-231, A549Cytotoxicity comparable to cisplatin
AntimicrobialMRSA, Staphylococcus aureus, Enterococcus faecalisInhibition of growth; effective against resistant strains
Enzyme InhibitionVarious enzyme assaysModulation of enzyme activity through binding interactions

Case Studies

  • Cytotoxicity Testing :
    In vitro studies demonstrated that this compound exhibited an IC50 value indicating low toxicity towards normal human dermal fibroblasts (HFF-1), suggesting a favorable therapeutic index .
  • Molecular Docking Studies :
    Molecular docking analyses have been conducted to predict the binding affinities of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression, supporting its potential use in targeted therapy .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Sulfonation : Introduction of the sulfonamide group onto the quinoline ring.
  • Functionalization : Addition of the hydroxy and methoxy groups through substitution reactions.
  • Optimization : Reaction conditions such as temperature, pH, and solvent choice are optimized for yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Synthesize the quinoline-8-sulfonyl chloride core via sulfonation of quinoline using chlorosulfonic acid or SO₃ under controlled temperatures (60–80°C) .
  • Step 2 : React the sulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine in an aprotic solvent (e.g., dichloromethane or THF) under alkaline conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Optimization : Use continuous flow reactors for scalability and purity (>95% by LCMS). Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hrs) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm the presence of the quinoline core (δ 8.5–9.1 ppm for aromatic protons) and the propyl side chain (δ 1.2–1.5 ppm for methyl groups) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁N₂O₄S: 361.12) and isotopic patterns .
  • LCMS-PDA : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications in the quinoline sulfonamide core influence binding affinity to biological targets like enzymes or receptors?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance electrophilicity and interaction with catalytic residues, as seen in 7-chloro-8-quinolinesulfonamide .
  • Side Chain Optimization : Compare the 2-hydroxy-3-methoxy-2-methylpropyl group with bulkier substituents (e.g., cyclopentylmethyl or thiophene derivatives) to assess steric effects on target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like carbonic anhydrase or NLRP3 inflammasome, focusing on hydrogen bonds between the sulfonamide group and active-site residues .

Q. What experimental strategies can resolve contradictions in bioactivity data across different studies (e.g., IC₅₀ variability)?

  • Troubleshooting Framework :

  • Assay Standardization : Re-evaluate bioactivity under consistent conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
  • Orthogonal Assays : Cross-validate results using fluorescence polarization (for enzyme inhibition) and cell viability assays (e.g., MTT for anticancer activity) .

Q. How can crystallographic studies and thermal analysis enhance understanding of this compound’s stability and interactions?

  • Solid-State Characterization :

  • XRPD : Identify polymorphic forms by comparing diffraction patterns with known crystalline derivatives (e.g., cyclopropylmethyl-piperazine analogs) .
  • DSC/TGA : Determine melting points (e.g., ~260°C for similar quinoline sulfonamides) and thermal decomposition profiles to guide storage conditions (e.g., desiccated, -20°C) .
  • Co-crystallization : Grow crystals with target proteins (e.g., PKM2) to resolve binding modes at atomic resolution (2.0–3.0 Å) .

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